Zinc bacitracin; Bacitracin zinc salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

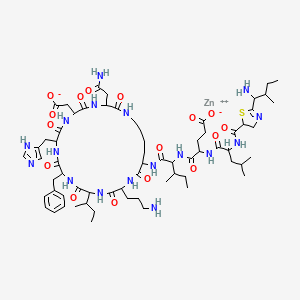

Zinc bacitracin, also known as bacitracin zinc salt, is a complex of bacitracin with zinc. Bacitracin is a mixture of related cyclic polypeptides produced by Bacillus licheniformis bacteria. The zinc complex enhances the stability and potency of bacitracin, making it a valuable antibiotic for topical applications. It is primarily used to prevent infections in minor cuts, scrapes, and burns .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of zinc bacitracin involves the following steps:

Fermentation: Bacitracin is produced through the fermentation of Bacillus licheniformis.

Purification: The bacitracin is then purified from the fermentation broth.

Complexation with Zinc: An alkaline solution is added to the bacitracin solution, and the pH is adjusted to 8-11. Inorganic zinc is added to form the zinc salt, and the pH is adjusted to 5-7. The mixture is stirred for 1-2 hours and then allowed to stand for 5-10 hours.

Industrial Production Methods: The industrial production of zinc bacitracin follows similar steps but is optimized for large-scale operations. The process is designed to be efficient, with high purity and low energy consumption, making it suitable for mass production .

Chemical Reactions Analysis

Types of Reactions: Zinc bacitracin undergoes various chemical reactions, including:

Complexation: Formation of the zinc complex with bacitracin.

Hydrolysis: Breakdown of the peptide bonds under acidic or basic conditions.

Common Reagents and Conditions:

Alkaline Solutions: Used to adjust the pH during the preparation process.

Inorganic Zinc: Added to form the zinc complex.

Major Products Formed:

Zinc Bacitracin: The primary product formed from the reaction of bacitracin with zinc.

Scientific Research Applications

Zinc bacitracin has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent to study peptide interactions and complexation with metals.

Biology: Employed in microbiological studies to distinguish between different strains of bacteria.

Medicine: Widely used as a topical antibiotic to prevent infections in minor wounds.

Industry: Incorporated into animal feed as a growth promoter and to prevent infections in livestock.

Mechanism of Action

Zinc bacitracin exerts its effects by inhibiting the biosynthesis of the bacterial cell wall. It binds to the cell wall precursors, preventing their incorporation into the cell wall and leading to cell lysis. The zinc complex enhances the stability and potency of bacitracin, making it more effective against susceptible bacteria .

Comparison with Similar Compounds

Bacitracin: The non-zinc complex form of bacitracin, used similarly as a topical antibiotic.

Polymyxin B Sulfate: Another antibiotic used in combination with bacitracin in topical ointments.

Neomycin Sulfate: Often combined with bacitracin and polymyxin B in topical formulations.

Uniqueness of Zinc Bacitracin: Zinc bacitracin is unique due to its enhanced stability and potency compared to bacitracin alone. The addition of zinc not only improves its antimicrobial activity but also extends its shelf life, making it a preferred choice for topical applications .

Properties

Molecular Formula |

C66H101N17O16SZn |

|---|---|

Molecular Weight |

1486.1 g/mol |

IUPAC Name |

zinc;4-[[2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[1-[[3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-butan-2-yl-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C66H103N17O16S.Zn/c1-9-35(6)52(69)66-72-32-48(100-66)63(97)80-43(26-34(4)5)59(93)75-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)76-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-73-39)77-60(94)44(27-38-18-13-12-14-19-38)81-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)74-56(40)90;/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,73)(H,71,89)(H,74,90)(H,75,93)(H,76,98)(H,77,94)(H,78,96)(H,79,95)(H,80,97)(H,81,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88);/q;+2/p-2 |

InChI Key |

NKULICGUDKGGRL-UHFFFAOYSA-L |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)[O-])NC(=O)C(CC(C)C)NC(=O)C2CN=C(S2)C(C(C)CC)N)CC(=O)N)CC(=O)[O-])CC3=CN=CN3)CC4=CC=CC=C4.[Zn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12504669.png)

![1-(5,5-Dioxido-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazin-6-yl)ethanone](/img/structure/B12504680.png)

![1-{4-[4-({1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B12504691.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504698.png)

![ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12504700.png)

![6-Oxo-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504712.png)

![methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4-methylbenzoate](/img/structure/B12504724.png)

![1-(2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504742.png)

![3-methyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12504745.png)